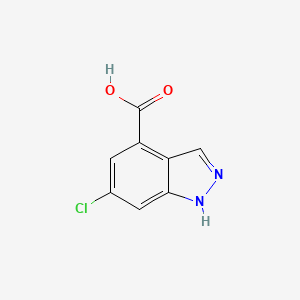

6-Chloro-1H-indazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMHPRZUHXSOTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)O)C=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646383 | |

| Record name | 6-Chloro-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-12-3 | |

| Record name | 6-Chloro-1H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"6-Chloro-1H-indazole-4-carboxylic acid" structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 6-Chloro-1H-indazole-4-carboxylic Acid

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and its derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors and anti-cancer agents.[1][2] The precise substitution pattern on the indazole ring is critical for molecular interactions with biological targets. Therefore, the unambiguous structural confirmation of intermediates like this compound is a foundational requirement for any drug development program.

This technical guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of this compound (Molecular Formula: C₈H₅ClN₂O₂; Molecular Weight: 196.59 g/mol ).[3] We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how an integrated analytical approach creates a self-validating system for absolute structural confidence.

The Strategic Workflow for Structure Elucidation

A robust elucidation strategy does not rely on a single technique but integrates multiple orthogonal methods. Each step provides a piece of the puzzle, and together, they build a complete and validated picture of the molecule's identity and structure. The workflow below illustrates the logical progression from confirming the basic formula to defining the precise three-dimensional arrangement of atoms.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

Expertise & Causality: Mass spectrometry is the first critical step. Its primary purpose is to confirm the molecular weight of the synthesized compound. For halogenated molecules, it serves a dual, confirmatory role. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio of natural abundance), imparts a signature isotopic pattern in the mass spectrum.[4][5] Observing this pattern is a definitive confirmation of chlorine incorporation into the molecule.

Experimental Protocol (LC-MS with ESI)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or a suitable solvent. Dilute to a final concentration of ~10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system.

-

Ionization: Use Electrospray Ionization (ESI) in negative ion mode, which is ideal for deprotonating the carboxylic acid.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

Data Interpretation

The key is to locate the molecular ion peak cluster. For this compound, we expect to see two peaks separated by 2 m/z units.

| Peak | Isotopic Composition | Expected m/z ([M-H]⁻) | Expected Relative Abundance |

| Molecular Ion (M⁻) | C₈H₄³⁵Cl N₂O₂⁻ | 194.99 | 100% |

| Molecular Ion + 2 (M+2⁻) | C₈H₄³⁷Cl N₂O₂⁻ | 196.99 | ~32% |

The observation of this pair of peaks with an intensity ratio of approximately 3:1 is strong evidence for a molecule containing a single chlorine atom, thus validating the proposed elemental composition.[6][7]

Nuclear Magnetic Resonance (NMR): Mapping the Molecular Skeleton

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. While MS confirms what atoms are present, NMR reveals how they are connected. For a substituted aromatic system like this indazole, a full suite of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is non-negotiable for unambiguous assignment. NMR is essential for distinguishing between potential isomers that would be indistinguishable by MS alone.[8][9]

Experimental Protocol (Multinuclear NMR)

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to ensure the acidic N-H and COOH protons are observable.[10]

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D correlation spectra: HSQC (Heteronuclear Single Quantum Coherence) to identify direct C-H bonds and HMBC (Heteronuclear Multiple Bond Correlation) to identify 2- and 3-bond C-H correlations.

-

Data Interpretation

The combination of these experiments allows for a complete assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Proton at Position) |

| 1-NH | ~13.5, broad singlet | - | C3, C7a |

| 3-H | ~8.2, singlet | ~135 | C4, C3a, C7a |

| 4-COOH | ~13.0, very broad singlet | ~168 (C=O) | - |

| 4-C | - | ~120 | - |

| 5-H | ~7.8, doublet (J ≈ 1 Hz) | ~124 | C4, C6, C7 |

| 6-C | - | ~130 | - |

| 7-H | ~7.5, doublet (J ≈ 1 Hz) | ~112 | C5, C6, C3a |

| 3a-C | - | ~125 | - |

| 7a-C | - | ~140 | - |

Key Interpretive Insights:

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region and two broad signals for the acidic NH and COOH protons. The protons at C5 and C7 will appear as closely spaced doublets due to meta-coupling. The proton at C3 will be a singlet.

-

¹³C NMR: Eight distinct carbon signals are expected, confirming the molecular asymmetry. The carboxyl carbon will be significantly downfield (~168 ppm).

-

HMBC is Crucial: The HMBC spectrum provides the definitive connections. For example, the correlation between the proton at C5 and the carbon at C4 (the attachment point of the carboxylic acid) and C6 (the attachment point of the chlorine) is unequivocal proof of the substitution pattern.

Caption: Key HMBC correlations confirming the structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. While it doesn't provide connectivity information, it serves as a quick and essential quality check. For this molecule, the characteristic vibrations of the carboxylic acid (O-H and C=O) and the indazole N-H are primary targets.[11]

Experimental Protocol (ATR-IR)

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the diamond crystal of an ATR-IR spectrometer.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 3300-2500 | Very broad, often obscuring C-H stretches |

| Indazole | N-H stretch | 3300-3100 | Medium, sharp peak on top of O-H band |

| Carboxylic Acid | C=O stretch | 1710-1680 | Strong, sharp |

| Aromatic/Indazole Ring | C=C / C=N | 1620-1450 | Multiple sharp bands of varying intensity |

| Aryl-Halogen | C-Cl stretch | 850-550 | Medium to strong in the fingerprint region |

The presence of a very broad absorption in the 3300-2500 cm⁻¹ range combined with a strong, sharp carbonyl peak around 1700 cm⁻¹ is a classic signature of a carboxylic acid dimer, which is how this molecule would exist in the solid state.

Single-Crystal X-ray Diffraction: The Definitive Answer

Expertise & Causality: When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the gold standard. It provides a three-dimensional map of electron density from which the precise location of every atom can be determined. This technique resolves any remaining ambiguities from spectroscopy and provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the material's solid-state properties.[12][13][14]

Experimental Protocol

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution (e.g., in ethanol or an ethyl acetate/heptane mixture) is a common method.

-

Data Collection: Mount a suitable crystal on a goniometer head of a modern X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion.

-

Structure Solution: Collect a full dataset of diffraction intensities. The structure is solved using direct methods and refined against the experimental data.

Data Interpretation

The output is a refined 3D structural model. This model will:

-

Confirm Connectivity: Absolutely confirm the atomic connectivity established by NMR.

-

Verify Substitution: Show the exact positions of the chlorine atom at C6 and the carboxylic acid at C4.

-

Reveal Solid-State Packing: For indazole carboxylic acids, it is common to observe intermolecular hydrogen bonds where the carboxylic acid proton of one molecule bonds to one of the nitrogen atoms of a neighboring molecule, forming dimers or chains.[9]

Conclusion

The structure elucidation of this compound is a process of systematic, evidence-based deduction. By integrating data from mass spectrometry, a full suite of NMR experiments, IR spectroscopy, and single-crystal X-ray diffraction, we create a self-validating dataset. Mass spectrometry confirms the molecular formula and the presence of chlorine. NMR spectroscopy meticulously maps the atomic connectivity, distinguishing this specific regioisomer from all other possibilities. IR spectroscopy provides a rapid check for key functional groups, and X-ray crystallography delivers the ultimate, unambiguous 3D structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the absolute structural confidence required for advancing this valuable chemical building block in research and development.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 885522-12-3 CAS MSDS (6-CHLORO-4-(1H)INDAZOLE CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. research.rug.nl [research.rug.nl]

- 14. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives | MDPI [mdpi.com]

An In-depth Technical Guide to 6-Chloro-1H-indazole-4-carboxylic acid: A Key Building Block in Modern Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective therapeutic agents.[1][2] Indazole-containing compounds have demonstrated a broad spectrum of biological activities, leading to their successful development as anti-inflammatory, anti-cancer, and anti-emetic drugs.[1][2]

This guide focuses on a specific, strategically substituted indazole derivative: 6-Chloro-1H-indazole-4-carboxylic acid (CAS Number: 885522-12-3). The presence of a chlorine atom at the 6-position and a carboxylic acid at the 4-position provides medicinal chemists with two key points for molecular elaboration. The chloro group can influence the compound's pharmacokinetic profile and engage in specific interactions with biological targets, while the carboxylic acid serves as a versatile handle for amide bond formation, a cornerstone of modern drug design. This guide will provide an in-depth overview of the synthesis, properties, and applications of this important chemical entity, with a particular focus on its role in the development of Acetyl-CoA Carboxylase (ACC) inhibitors.

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties of this compound

| Property | Predicted/Comparative Value | Source/Justification |

| CAS Number | 885522-12-3 | Parchem, BLD Pharm[3] |

| Molecular Formula | C₈H₅ClN₂O₂ | ChemicalBook[4] |

| Molecular Weight | 196.59 g/mol | Chem-Impex[5] |

| Appearance | White to off-white or beige solid/powder | General property of similar compounds |

| Melting Point | >250 °C (Decomposition likely) | Comparison with similar structures like 6-bromo-1H-indazole-4-carboxylic acid (293-298 °C) suggests a high melting point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | General solubility of carboxylic acids and heterocyclic compounds. |

| pKa | ~3-4 (for the carboxylic acid proton) | Typical pKa range for aromatic carboxylic acids. |

Spectroscopic Characterization (Predicted)

The following tables outline the expected spectroscopic data for this compound, which are crucial for its identification and quality control.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~13.0-14.0 | Broad singlet | 1H, -COOH |

| ~13.0 | Broad singlet | 1H, Indazole N-H |

| ~8.0-8.2 | Singlet | 1H, H-5 |

| ~7.6-7.8 | Singlet | 1H, H-7 |

| ~7.4-7.6 | Singlet | 1H, H-3 |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (Carboxylic acid) |

| ~141 | C-7a |

| ~138 | C-3a |

| ~135 | C-6 |

| ~128 | C-4 |

| ~125 | C-5 |

| ~122 | C-3 |

| ~110 | C-7 |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 | Broad, O-H stretch (carboxylic acid) |

| ~3100 | N-H stretch (indazole) |

| 1680-1710 | C=O stretch (carboxylic acid) |

| 1500-1600 | C=C and C=N stretching (aromatic rings) |

| ~800-900 | C-H out-of-plane bending |

| ~700-800 | C-Cl stretch |

Mass Spectrometry: The expected molecular ion peak [M+H]⁺ would be observed at m/z 197.0, and the [M-H]⁻ peak at m/z 195.0.

Synthesis of this compound: A Representative Protocol

While a specific, publicly available, step-by-step synthesis for this compound is not readily found, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of substituted indazoles. The following protocol is a representative example, drawing from methodologies used for analogous compounds.

Experimental Workflow: Synthesis of this compound

Caption: A plausible synthetic pathway for this compound.

Detailed Step-by-Step Methodology:

-

Step 1: Nitration of 2-Chloro-4-methylbenzoic acid.

-

To a stirred solution of 2-Chloro-4-methylbenzoic acid in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The mixture is then carefully poured onto ice, and the precipitated solid is filtered, washed with water, and dried to yield 2-Chloro-4-methyl-5-nitrobenzoic acid.

-

-

Step 2: Esterification.

-

The nitrated benzoic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed for several hours until the reaction is complete.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to give Methyl 2-chloro-4-methyl-5-nitrobenzoate.

-

-

Step 3: Reduction of the Nitro Group.

-

The nitroester is dissolved in a suitable solvent (e.g., ethanol/water), and iron powder and ammonium chloride are added.

-

The mixture is heated to reflux and stirred vigorously for several hours.

-

Upon completion, the reaction mixture is filtered through celite, and the filtrate is concentrated. The resulting crude product, Methyl 5-amino-2-chloro-4-methylbenzoate, can be purified by column chromatography.

-

-

Step 4: Diazotization and Indazole Ring Formation.

-

The aminoester is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

-

The reaction mixture is stirred for a short period, and then the temperature is allowed to rise to room temperature, promoting the intramolecular cyclization to form the indazole ring.

-

The product, Methyl 6-chloro-1H-indazole-4-carboxylate, is extracted with an organic solvent.

-

-

Step 5: Hydrolysis to the Carboxylic Acid.

-

The indazole ester is dissolved in a mixture of methanol and aqueous sodium hydroxide solution.

-

The mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed.

-

The methanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the final product.

-

The solid is filtered, washed with water, and dried under vacuum to afford this compound.

-

Application in Drug Discovery: A Potent Scaffold for Acetyl-CoA Carboxylase (ACC) Inhibition

This compound is a valuable intermediate in the synthesis of inhibitors targeting Acetyl-CoA Carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in de novo fatty acid synthesis.

There are two main isoforms of ACC in mammals:

-

ACC1: Primarily cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue.

-

ACC2: Localized to the outer mitochondrial membrane, where it regulates fatty acid oxidation.

The inhibition of both ACC1 and ACC2 has emerged as a promising therapeutic strategy for a range of metabolic disorders and cancers.[6] By blocking ACC, the production of malonyl-CoA is reduced, leading to:

-

Decreased de novo lipogenesis: This is beneficial in conditions like non-alcoholic fatty liver disease (NAFLD) and certain types of cancer that rely on fatty acid synthesis for proliferation.

-

Increased fatty acid oxidation: The reduction in malonyl-CoA relieves its inhibitory effect on carnitine palmitoyltransferase 1 (CPT1), leading to increased transport of fatty acids into the mitochondria for beta-oxidation. This is advantageous in metabolic diseases such as type 2 diabetes and obesity.

Indazole derivatives have been identified as potent allosteric inhibitors of ACC.[5] These inhibitors do not bind to the active site but rather to a site that prevents the dimerization of the enzyme, which is essential for its activity.[2] this compound serves as a key starting material for the synthesis of these inhibitors, where the carboxylic acid is typically converted to an amide to interact with key residues in the allosteric binding pocket of ACC.

Signaling Pathway: Acetyl-CoA Carboxylase and its Regulation

Caption: The Acetyl-CoA Carboxylase (ACC) signaling pathway and points of regulation.

Conclusion

This compound is a strategically important building block for the synthesis of advanced pharmaceutical intermediates. Its value is particularly evident in the development of novel inhibitors of Acetyl-CoA Carboxylase, a key enzyme in metabolic regulation. The synthetic accessibility of this compound, combined with the therapeutic potential of its derivatives, ensures its continued relevance in the field of drug discovery and development. This guide provides a comprehensive overview for researchers and scientists working in this exciting area, offering insights into its synthesis, properties, and critical role in the creation of next-generation therapeutics.

References

- 1. Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 885522-12-3|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Chloro-1H-indazole-4-carboxylic acid: A Pivotal Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1H-indazole-4-carboxylic acid, a halogenated derivative of the indazole bicyclic heteroaromatic system, has emerged as a molecule of significant interest within the landscape of medicinal chemistry and drug development. Its unique structural and electronic properties render it a versatile building block for the synthesis of a diverse array of bioactive compounds. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, detailed synthetic methodologies, and its burgeoning applications as a privileged scaffold in the design of targeted therapeutics, with a particular focus on kinase inhibitors. The causality behind experimental choices and the validation of described protocols are emphasized to ensure scientific integrity and practical applicability for researchers in the field.

Core Molecular Attributes of this compound

This compound is a crystalline solid at room temperature. The presence of the electron-withdrawing chlorine atom and carboxylic acid group on the indazole core significantly influences its chemical reactivity and pharmacological potential.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClN₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 196.59 g/mol | [1][2][3][4][5] |

| CAS Number | 885522-12-3 | [2][6] |

| Appearance | Off-white to yellow solid | |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Synthesis and Spectroscopic Characterization

Representative Synthesis Protocol

This synthesis is a multi-step process that begins with a substituted toluene and proceeds through nitration, oxidation, and reductive cyclization.

Step 1: Nitration of 2-Chloro-4-methylaniline

-

To a cooled (0-5 °C) solution of 2-chloro-4-methylaniline in concentrated sulfuric acid, slowly add a nitrating mixture (a combination of nitric acid and sulfuric acid) while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at low temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

-

Wash the solid with cold water until the washings are neutral and then dry to yield 2-chloro-4-methyl-5-nitroaniline.

Step 2: Sandmeyer Reaction to Introduce the Carboxylic Acid Precursor

-

Diazotize the 2-chloro-4-methyl-5-nitroaniline by treating it with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at 0-5 °C.

-

In a separate flask, prepare a solution of cuprous cyanide (CuCN) in aqueous sodium cyanide.

-

Slowly add the diazonium salt solution to the cuprous cyanide solution.

-

Warm the reaction mixture to facilitate the displacement of the diazonium group with a nitrile group.

-

Extract the product, 2-chloro-4-methyl-5-nitrobenzonitrile, with an organic solvent.

Step 3: Hydrolysis of the Nitrile

-

Reflux the 2-chloro-4-methyl-5-nitrobenzonitrile in an acidic or basic aqueous solution to hydrolyze the nitrile group to a carboxylic acid.

-

Acidify the reaction mixture to precipitate the 2-chloro-4-methyl-5-nitrobenzoic acid.

-

Filter and dry the product.

Step 4: Reductive Cyclization to Form the Indazole Ring

-

Reduce the nitro group of 2-chloro-4-methyl-5-nitrobenzoic acid to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

The resulting 5-amino-2-chloro-4-methylbenzoic acid is then diazotized with sodium nitrite in an acidic medium at low temperature.

-

The intermediate diazonium salt undergoes spontaneous intramolecular cyclization to form the indazole ring.

-

The final product, this compound, is isolated by filtration and can be purified by recrystallization.

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The proton on the nitrogen (N-H) of the indazole ring will likely appear as a broad singlet at a downfield chemical shift. The carboxylic acid proton will also be a broad singlet, typically in the 10-13 ppm range.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-185 ppm. The carbon atom attached to the chlorine will also be significantly deshielded.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (196.59 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) will be observed.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The incorporation of a chlorine atom and a carboxylic acid group in this compound provides key interaction points for binding to protein targets and enhances its drug-like properties.

Role as a Kinase Inhibitor Scaffold

A significant area of application for indazole derivatives is in the development of protein kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole core can serve as a bioisostere for other heterocyclic systems, like indole, that are known to bind to the ATP-binding pocket of kinases.

While specific kinase inhibition data for this compound is not extensively published, its structural similarity to known kinase inhibitors suggests its potential as a starting point for the development of novel therapeutics. For instance, the carboxylic acid group can form critical hydrogen bonds with amino acid residues in the kinase active site, while the chloro-substituted indazole core can engage in hydrophobic and van der Waals interactions.

References

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 885522-12-3|this compound|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. parchem.com [parchem.com]

A Comprehensive Spectroscopic Guide to 6-Chloro-1H-indazole-4-carboxylic acid

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

6-Chloro-1H-indazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is recognized as a "privileged structure," frequently appearing in molecules with diverse biological activities. The precise substitution pattern, featuring a chlorine atom at the 6-position and a carboxylic acid at the 4-position, imparts specific physicochemical properties that are critical to its function and potential as a synthetic building block.

Accurate structural elucidation and characterization are foundational to any research and development involving such molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectroscopic data for this compound. By integrating theoretical principles with data from analogous structures, we offer a predictive but robust framework for researchers to interpret their experimental results.

The causality behind spectroscopic analysis is rooted in the interaction of molecules with electromagnetic energy. Each technique probes different aspects of the molecular structure: NMR reveals the electronic environment of nuclei and their connectivity, IR identifies functional groups through their vibrational modes, and MS determines the molecular weight and fragmentation patterns. This multi-faceted approach ensures a self-validating system for structural confirmation.

An In-depth Technical Guide to the Discovery and History of Indazole Compounds

Abstract

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a cornerstone of modern medicinal chemistry.[1][2] Despite being rare in nature, its synthetic derivatives are integral to numerous therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and antiemetic properties.[1][3] This guide provides a comprehensive exploration of the indazole scaffold, tracing its journey from its initial synthesis in the 19th century to its current status as a "privileged structure" in drug discovery. We will delve into the evolution of synthetic methodologies, from classical, often harsh, reaction conditions to the sophisticated, metal-catalyzed strategies of today. Furthermore, this document will illuminate the key milestones in the pharmacological history of indazoles, culminating in their use in several FDA-approved drugs.[1][3] This content is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the chemistry and enduring legacy of this remarkable compound class.

Introduction: The Indazole Scaffold - A Privileged Structure

Indazole, also known as benzpyrazole, is an aromatic heterocyclic compound with the molecular formula C₇H₆N₂.[2] It exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant isomer.[4][5] The fusion of a benzene ring with a pyrazole ring creates a stable 10 π-electron aromatic system, a feature that contributes to its chemical stability and versatile reactivity.[4]

In the lexicon of medicinal chemistry, the indazole nucleus is frequently described as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug design.[1][6] The indazole's privileged status stems from several key attributes:

-

Bioisosterism: It is often employed as a bioisostere for endogenous structures like indole or phenol. This substitution can enhance metabolic stability, improve binding affinity, and fine-tune pharmacokinetic properties.[4]

-

Hydrogen Bonding Capability: The indazole ring possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom), allowing for crucial interactions with protein targets, particularly the hinge region of protein kinases.

-

Structural Rigidity and Planarity: The rigid, planar structure provides a defined orientation for appended functional groups, facilitating predictable binding to target cavities.

-

Synthetic Tractability: As this guide will detail, the core can be readily synthesized and functionalized at various positions, enabling the systematic exploration of structure-activity relationships (SAR).

The journey of the indazole ring from a laboratory curiosity to a key component of blockbuster drugs like the kinase inhibitors Pazopanib and Axitinib is a testament to its remarkable chemical and biological properties.[1][3]

The Dawn of Indazole Chemistry: 19th-Century Discoveries

The story of indazole begins in the late 19th century, a period of foundational discovery in organic chemistry. The German chemist Emil Fischer, a Nobel laureate renowned for his work on sugars and purines, is credited with the first synthesis of the indazole ring system in the 1880s.[7][8] His initial approach involved the thermal cyclization of o-hydrazinocinnamic acid, which unexpectedly yielded an oxygen-free product he identified as indazole.[8]

Following Fischer's seminal work, other pioneers laid the groundwork for classical indazole synthesis. Key among these was the Jacobson Indazole Synthesis , first reported in the early 1900s.[7][9] This method involves the cyclization of N-nitroso derivatives of o-toluidines.[7] The Jacobson method, along with contributions from chemists like von Auwers, became a foundational route for accessing the indazole core, enabling the first systematic studies of its chemical properties.[7]

These early syntheses, while groundbreaking, were often characterized by harsh reaction conditions, such as high temperatures and the use of strong acids or bases, and sometimes resulted in low yields.[10] They were, however, crucial for establishing the fundamental reactivity of the indazole nucleus and paving the way for the more refined synthetic strategies that would follow.

Evolution of Synthetic Strategies: From Classical to Modern

The synthetic toolbox for constructing and modifying the indazole ring has expanded dramatically since the initial discoveries. The evolution from classical cyclization reactions to modern metal-catalyzed cross-coupling and C-H activation methods has revolutionized the field, allowing for unprecedented efficiency, functional group tolerance, and molecular diversity.

Classical Indazole Syntheses

These methods typically involve the formation of the pyrazole ring onto a pre-existing benzene derivative.

-

Jacobson Synthesis (and modifications): This remains a widely used method. It proceeds via the diazotization of 2-alkylanilines or the nitrosation of N-acetylated o-toluidine, followed by an intramolecular cyclization.[10][11] The reaction is often carried out in acidic conditions.[10]

-

Von Auwers Indazole Synthesis: This method involves the reaction of o-hydroxychalcones with hydrazine. While historically significant, its scope can be limited by the availability of the starting chalcones.

-

Condensation Reactions: A common and practical approach involves the condensation of hydrazine with ortho-substituted benzaldehydes or ketones, such as 2-halobenzaldehydes or 2-fluorobenzaldehydes.[5][12] The initial hydrazone intermediate undergoes an intramolecular nucleophilic aromatic substitution to form the indazole ring.

Workflow for a Classical Indazole Synthesis

Caption: General workflow for a classical indazole synthesis, like the Jacobson method.

Modern Synthetic Innovations

The late 20th and early 21st centuries witnessed the application of powerful new reactions to indazole synthesis, primarily driven by advancements in organometallic chemistry.

-

Palladium and Copper-Catalyzed Cross-Coupling: These reactions have become indispensable. Instead of building the ring from scratch, chemists can now start with a simple, pre-formed halo-indazole (e.g., 5-bromoindazole) and use reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings to install a wide variety of substituents (aryl, alkyl, amine, etc.) with high precision and yield. This approach is central to the construction of modern drug candidates.

-

C-H Activation: A more recent and atom-economical strategy involves the direct functionalization of the C-H bonds of the indazole ring. This avoids the need for pre-functionalization (e.g., halogenation) of the starting material, making synthetic routes more efficient and environmentally friendly.

-

[3+2] Annulation Reactions: These methods construct the pyrazole portion of the indazole ring onto an aromatic precursor through cycloaddition chemistry, offering novel pathways to highly substituted derivatives.[5]

These modern methods have granted chemists facile access to a vast chemical space of indazole derivatives, which has been instrumental in the discovery of new therapeutic agents.

Indazoles in Medicinal Chemistry: A Pharmacological Powerhouse

While the indazole ring was synthesized in the 1880s, its therapeutic potential was not fully realized for many decades. Today, it is a mainstay in drug discovery, with several FDA-approved drugs and numerous candidates in clinical trials.[1][4]

Key Therapeutic Areas:

| Drug Name (Brand) | Therapeutic Area | Mechanism of Action |

| Pazopanib (Votrient) | Oncology | Multi-targeted Tyrosine Kinase Inhibitor |

| Axitinib (Inlyta) | Oncology | Selective Tyrosine Kinase Inhibitor (VEGFR) |

| Entrectinib (Rozlytrek) | Oncology | Tyrosine Kinase Inhibitor (TRK, ROS1, ALK) |

| Niraparib (Zejula) | Oncology | PARP Inhibitor |

| Benzydamine (Tantum Verde) | Anti-inflammatory | NSAID |

| Granisetron (Kytril) | Antiemetic | 5-HT3 Receptor Antagonist |

Data compiled from multiple sources.[1][3]

The Kinase Inhibitor Revolution

A significant breakthrough for indazoles came with their application as inhibitors of protein kinases, enzymes that are critical regulators of cell signaling and are often dysregulated in cancer. The indazole scaffold proved to be an exceptional "hinge-binder." The ATP-binding site of most kinases has a conserved "hinge region" that forms key hydrogen bonds with the adenine core of ATP. The indazole's N1-H donor and N2 acceptor atoms mimic this interaction perfectly, allowing it to anchor securely in the active site. This makes the indazole an ideal starting point for designing potent and selective kinase inhibitors.

Caption: Indazole core acting as a hinge-binder in a kinase active site.

Beyond oncology, the versatility of the indazole scaffold has led to its incorporation in drugs for a wide range of conditions, from the common anti-inflammatory agent Benzydamine to the potent anti-nausea medication Granisetron, used to manage chemotherapy side effects.[2][3]

Detailed Experimental Protocol: A Classical Synthesis

To provide a practical context, the following section details a representative protocol for a classical indazole synthesis, based on the principles of the Jacobson reaction.

Synthesis of 1H-Indazole from N-acetyl-o-toluidine

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Objective: To synthesize the parent 1H-indazole ring via nitrosation and cyclization of N-acetyl-o-toluidine. This method is a modification of the Jacobson synthesis.[9]

Materials:

-

o-Toluidine (99%)

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acetylation of o-Toluidine:

-

In a 250 mL round-bottom flask, slowly add o-toluidine (0.1 mol) to a mixture of glacial acetic acid (20 mL) and acetic anhydride (0.12 mol).

-

The reaction is exothermic. Cool the flask in an ice bath as needed to maintain control.

-

Once the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of N-acetyl-o-toluidine.

-

-

Nitrosation:

-

Cool the flask containing the N-acetyl-o-toluidine solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (0.11 mol) in water (15 mL).

-

Add the sodium nitrite solution dropwise to the cooled, stirring reaction mixture. Maintain the temperature below 5 °C throughout the addition. The formation of a yellow N-nitroso intermediate should be observed.

-

Stir the mixture at 0-5 °C for an additional 2 hours after the addition is complete.

-

-

Cyclization and Hydrolysis:

-

Slowly and carefully pour the cold reaction mixture into a beaker containing 200 mL of boiling water. This step should be done in a fume hood as nitrogen gas is evolved.

-

The heat promotes the cyclization to form the indazole ring and hydrolyzes the acetyl group.

-

Continue boiling for a short period (10-15 minutes) after the gas evolution ceases.

-

-

Work-up and Isolation:

-

Cool the solution to room temperature. Transfer the mixture to a separatory funnel.

-

Extract the aqueous solution with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (50 mL) to remove residual acid, followed by a brine wash (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., water or a toluene/hexane mixture) to yield 1H-indazole as a crystalline solid.

-

Causality and Insights:

-

Why Acetylation? The N-acetyl group in N-acetyl-o-toluidine serves as a protecting group and facilitates the subsequent nitrosation step.[9]

-

Why Low Temperature for Nitrosation? The nitrosating agent, nitrous acid (formed in situ from NaNO₂ and acid), is unstable at higher temperatures. Keeping the reaction cold ensures its availability for the reaction and prevents unwanted side reactions.

-

Why Boil for Cyclization? The thermal energy provided by boiling water drives the intramolecular cyclization of the nitroso intermediate, leading to the formation of the stable aromatic indazole ring.

Conclusion and Future Outlook

From Emil Fischer's foundational synthesis to its current role in targeted cancer therapies, the indazole scaffold has had a remarkable history spanning over 140 years. Its evolution is intrinsically linked to the broader advancements in synthetic organic chemistry. The development of robust, efficient, and versatile synthetic methods has been the engine driving its exploration in medicinal chemistry.

The future of indazole chemistry remains bright. Current research focuses on:

-

Novel Synthetic Methods: The development of more sustainable and atom-economical syntheses, particularly through C-H activation, will continue to be a major area of focus.

-

New Therapeutic Targets: As our understanding of disease biology grows, the indazole scaffold will undoubtedly be applied to new and challenging targets beyond kinases, including proteases, GPCRs, and epigenetic targets.

-

Photopharmacology and Chemical Biology: The unique photochemical properties of some indazole derivatives are being explored for applications in photopharmacology, where the activity of a drug can be controlled with light, and as fluorescent probes for biological imaging.

The indazole ring is a classic example of how a simple heterocyclic structure, through decades of scientific inquiry and innovation, can become a profoundly important tool for improving human health. Its legacy is a testament to the power of fundamental chemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole - Wikipedia [en.wikipedia.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. caribjscitech.com [caribjscitech.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

"6-Chloro-1H-indazole-4-carboxylic acid" as a synthetic intermediate

An In-depth Technical Guide to 6-Chloro-1H-indazole-4-carboxylic acid as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold."[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a structural bioisostere of purine and is present in numerous compounds with a wide spectrum of pharmacological activities.[3][4] Indazole derivatives have been successfully developed into therapeutic agents for conditions ranging from cancer to inflammatory disorders, demonstrating the scaffold's versatility and importance in drug discovery.[2][4]

Within this important class of molecules, This compound emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized with three key features: the core indazole nucleus for biological target interaction, a chloro group at the 6-position that modulates electronic properties and can serve as a metabolic block or synthetic handle, and a carboxylic acid at the 4-position, which provides a prime anchor point for derivatization. This guide offers a senior application scientist's perspective on the synthesis, reactivity, and strategic application of this intermediate in the development of novel therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of a building block's fundamental properties is the bedrock of its effective use in synthesis. This compound is typically a solid powder whose identity and purity are confirmed through standard analytical techniques.

| Property | Value | Source |

| CAS Number | 885522-12-3 | [5][6][7] |

| Molecular Formula | C₈H₅ClN₂O₂ | [6] |

| Molecular Weight | 196.59 g/mol | [8] |

| Appearance | Typically a yellow to brown powder | [8] |

| Storage | Store at 2-8°C under an inert atmosphere |

Spectroscopic characterization is essential for quality control. While a specific spectrum for this exact molecule is not publicly detailed, based on analogous structures, one would expect:

-

¹H NMR: Distinct aromatic proton signals, a broad singlet for the indazole N-H proton, and a downfield singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances corresponding to the eight carbon atoms, including the characteristic signal for the carboxylic acid carbonyl.

-

Mass Spectrometry: A molecular ion peak [M]+ or protonated molecule [M+H]+ confirming the molecular weight of 196.59, with a characteristic isotopic pattern due to the presence of chlorine.

Synthesis of the Core Intermediate: A Strategic Approach

The construction of the this compound core is a multi-step process that requires careful strategic planning. While numerous methods exist for indazole synthesis, a common and reliable approach begins with a readily available, appropriately substituted aniline or toluene derivative. The following represents a logical and field-proven synthetic pathway.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, self-validating system. Each step includes checkpoints (e.g., TLC, NMR) to ensure the reaction's success before proceeding, embodying a trustworthy and robust synthetic process.

Step 1: Synthesis of 2-Chloro-4-methyl-5-nitrobenzonitrile (Precursor)

-

Rationale: Begin with a commercially available substituted aniline and introduce the necessary functional groups in a controlled sequence. Nitration is performed after establishing the chloro and cyano groups to ensure correct regiochemistry.

-

Procedure:

-

To a solution of 2-Chloro-4-methylbenzonitrile in concentrated sulfuric acid, cool the mixture to 0°C.

-

Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C.

-

Stir for 2-4 hours, allowing the reaction to slowly warm to room temperature.

-

Monitor progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice. The solid product will precipitate.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The product can be purified by recrystallization.

-

Step 2: Oxidation to 3-Chloro-4-cyano-5-nitrobenzoic acid

-

Rationale: The methyl group is oxidized to a carboxylic acid. A strong oxidizing agent like potassium permanganate is effective for this transformation.

-

Procedure:

-

Suspend the nitro-benzonitrile from Step 1 in an aqueous solution of potassium permanganate.

-

Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

-

Cool the reaction and filter off the manganese dioxide byproduct.

-

Acidify the clear filtrate with concentrated HCl to a pH of ~2. The carboxylic acid product will precipitate.

-

Filter the solid, wash with cold water, and dry to yield the desired acid.

-

Step 3: Reductive Cyclization to this compound

-

Rationale: This key step involves the reduction of the nitro group to an amine, followed by in-situ diazotization and intramolecular cyclization to form the indazole ring. This is a classic and efficient method for indazole formation.[2]

-

Procedure:

-

Dissolve the nitro-benzoic acid from Step 2 in acetic acid.

-

Add a reducing agent, such as iron powder or perform catalytic hydrogenation (H₂ over Pd/C).

-

Heat the mixture gently to facilitate the reduction of the nitro group to an amine. Monitor by TLC.

-

Once the reduction is complete, cool the reaction to 0-5°C and add a solution of sodium nitrite (NaNO₂) in water dropwise.

-

Stir the reaction at low temperature for 1-2 hours to allow for diazotization and subsequent cyclization.

-

The product will precipitate from the reaction mixture. Filter the solid, wash with water, and dry under vacuum to afford the final product, This compound . Confirm structure and purity by NMR and MS.

-

Chemical Reactivity and Derivatization Strategies

The power of this compound lies in the distinct reactivity of its functional groups, which allows for systematic and diverse chemical modifications.

Caption: Key reaction sites on this compound.

-

Carboxylic Acid (Position 4): This is the most versatile handle for modification. It is readily converted into amides, esters, or other acid derivatives. Amide bond formation is a cornerstone of medicinal chemistry, used to connect the indazole core to other fragments, explore structure-activity relationships (SAR), and improve pharmacological properties.[9]

-

Indazole N-H (Position 1): The nitrogen at the 1-position can be alkylated or arylated under basic conditions.[10] This modification is critical as it can significantly impact the compound's binding orientation within a biological target and alter its physicochemical properties, such as solubility and cell permeability.

-

Chloro Group (Position 6): While less reactive than the other sites, the chloro group can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups. This provides an advanced method for scaffold diversification.

Protocol: Amide Coupling via EDC/HOBt

-

Rationale: This is a standard, high-yield method for forming an amide bond by activating the carboxylic acid. The use of 1-Hydroxybenzotriazole (HOBt) minimizes side reactions and racemization.[9]

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl, 1.2 equivalents) and HOBt (1.2 equivalents).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 equivalents).

-

Stir the mixture at room temperature for 20-30 minutes to form the activated ester intermediate.

-

Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours, monitoring completion by TLC.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amide derivative by column chromatography or recrystallization.

-

Application in Drug Discovery: A Scaffold for Potent Inhibitors

The indazole scaffold is a proven pharmacophore, and derivatives of this compound are investigated for a multitude of therapeutic targets. The core often acts as a "hinge-binder" in the ATP-binding pocket of kinases, making it a foundational element in the design of kinase inhibitors.

| Therapeutic Area | Biological Activity | Rationale & Examples |

| Oncology | Kinase Inhibition (e.g., MAPK1), Anticancer | The indazole scaffold mimics the purine ring of ATP, enabling competitive inhibition of kinases involved in cancer signaling pathways.[11] Successful indazole-based cancer drugs like Axitinib and Pazopanib validate this approach.[2] Amide derivatives can extend into other pockets of the active site to enhance potency and selectivity.[9] |

| Inflammation | Anti-inflammatory | Indazole derivatives have been shown to possess anti-inflammatory properties.[4][8] The carboxylic acid can be modified to mimic the structure of NSAIDs or to target enzymes involved in the inflammatory cascade. |

| Infectious Diseases | Antileishmanial, Antimicrobial | The scaffold has been used to develop agents against various pathogens.[1][3] For example, 3-chloro-6-nitro-1H-indazole derivatives have shown potent activity against Leishmania infantum by potentially targeting the parasite's trypanothione reductase.[1][3] |

Conclusion

This compound is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its pre-installed, orthogonally reactive functional groups provide a robust platform for the rapid generation of diverse chemical libraries. The demonstrated success of the indazole scaffold in clinically approved drugs underscores the potential of derivatives synthesized from this intermediate. By understanding its synthesis, reactivity, and strategic applications, researchers and drug development professionals can effectively leverage this powerful building block to accelerate the discovery of next-generation therapeutics.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. parchem.com [parchem.com]

- 6. 885522-12-3|this compound|BLD Pharm [bldpharm.com]

- 7. 885522-12-3 CAS MSDS (6-CHLORO-4-(1H)INDAZOLE CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 6-chloro-1H-indazole-3-sulfonamide [smolecule.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of 6-Chloro-1H-indazole-4-carboxylic Acid from Substituted Anilines

Abstract

6-Chloro-1H-indazole-4-carboxylic acid is a pivotal building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. This guide provides a comprehensive, in-depth technical overview of a robust and scalable synthetic route starting from a substituted aniline precursor. The methodology is presented in two primary stages: the construction of the indazole core via a Jacobson-type reaction, followed by the selective oxidation of a methyl group to the target carboxylic acid. This document emphasizes the underlying chemical principles, explains the causality behind experimental choices, and provides detailed, field-proven protocols to ensure reproducibility and success.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a "privileged scaffold" in drug discovery, appearing in a multitude of therapeutic agents due to its ability to mimic purine bases and engage in key hydrogen bonding interactions with biological targets.[1][2] The specific substitution pattern of this compound offers versatile synthetic handles for further elaboration in drug development pipelines. The synthetic strategy detailed herein is designed for clarity, efficiency, and scalability, proceeding through the logical construction and subsequent functionalization of the key intermediate, 6-Chloro-4-methyl-1H-indazole.

Overall Synthetic Strategy

The synthesis is logically divided into two main transformations: Indazole Ring Formation and Side-Chain Oxidation. This approach allows for clear checkpoints and purification of a stable intermediate, enhancing the overall yield and purity of the final product.

Diagram 1: Overall two-stage synthetic workflow.

Part 1: Synthesis of the Indazole Core via Jacobson Cyclization

The formation of the indazole ring system is achieved through the diazotization of an appropriately substituted o-alkylaniline, followed by an intramolecular cyclization—a process based on the classical Jacobson indazole synthesis.[3]

Rationale and Mechanistic Insight

The choice of 5-Chloro-2,3-dimethylaniline as the starting material is strategic. The substituents are positioned to yield the desired 6-chloro-4-methyl substitution pattern on the indazole ring after cyclization. The core of this transformation relies on converting the primary aromatic amine into a diazonium salt, a highly reactive electrophile. This is performed at low temperatures (0–5 °C) to prevent premature decomposition of the unstable diazonium intermediate. Upon controlled warming, the diazonium group undergoes an intramolecular electrophilic substitution reaction with the adjacent C2-methyl group, leading to cyclization and subsequent proton loss to form the stable aromatic indazole ring.

Detailed Experimental Protocol: Synthesis of 6-Chloro-4-methyl-1H-indazole

Materials and Reagents:

-

5-Chloro-2,3-dimethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice bath, magnetic stirrer, round-bottom flask, dropping funnel

Procedure:

-

Aniline Solution Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-Chloro-2,3-dimethylaniline (1 equivalent) in deionized water (approx. 5 mL per gram of aniline).

-

Acidification: Cool the suspension in an ice bath to 0–5 °C. Slowly add concentrated HCl (3 equivalents) while stirring. The aniline salt may precipitate, which is acceptable. The excess acid is crucial for generating nitrous acid in situ and maintaining the stability of the diazonium salt.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold aniline suspension over 30–45 minutes, ensuring the internal temperature remains below 5 °C.

-

Causality Note: Maintaining a low temperature is critical to prevent the diazonium salt from decomposing into phenols and other byproducts. Dropwise addition controls the exothermic reaction.

-

-

Cyclization: After the addition is complete, stir the mixture at 0–5 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Gently heat the mixture to 50–60 °C for 1–2 hours until gas evolution (N₂) ceases. This thermal energy drives the intramolecular cyclization.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water to yield pure 6-Chloro-4-methyl-1H-indazole.

Expected Results & Characterization

| Parameter | Expected Value |

| Yield | 65–80% |

| Appearance | Off-white to light tan solid |

| ¹H NMR (CDCl₃) | δ ~10.0 (br s, 1H, NH), 7.5 (s, 1H), 7.2 (s, 1H), 2.5 (s, 3H) |

| MS (ESI+) | m/z = 181.0 [M+H]⁺ |

Part 2: Selective Oxidation to the Carboxylic Acid

The second stage of the synthesis involves the oxidation of the electron-rich aromatic methyl group at the C4 position to a carboxylic acid. While various modern catalytic methods exist[4][5], oxidation with potassium permanganate (KMnO₄) remains a highly effective, scalable, and cost-effective method for this transformation.[6]

Rationale and Mechanistic Insight

The C4-methyl group is activated towards oxidation due to its position on the electron-rich indazole ring system. Potassium permanganate is a powerful oxidizing agent that can effectively convert an aryl methyl group to a carboxylic acid. The reaction is typically performed in a basic or neutral aqueous medium, often with a co-solvent like pyridine or t-butanol to improve the solubility of the organic substrate. The reaction proceeds through the formation of a manganate ester intermediate, which is subsequently hydrolyzed during acidic workup to yield the carboxylic acid. The indazole ring itself is robust enough to withstand these conditions.

Diagram 2: Experimental workflow for the oxidation step.

Detailed Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

6-Chloro-4-methyl-1H-indazole

-

Potassium Permanganate (KMnO₄)

-

Pyridine

-

Deionized Water

-

Sodium Bisulfite (NaHSO₃) or Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 6-Chloro-4-methyl-1H-indazole (1 equivalent) in a mixture of pyridine and water (e.g., a 10:1 v/v ratio).

-

Oxidation: Heat the solution to reflux (~90-100 °C). Add solid potassium permanganate (3-4 equivalents) in small portions over 2–3 hours.

-

Causality Note: Portion-wise addition is crucial to control the highly exothermic reaction and prevent a dangerous temperature surge. The purple color of the permanganate will dissipate as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

-

Monitoring: Continue heating at reflux until the starting material is consumed, as monitored by TLC (Thin Layer Chromatography). The reaction typically takes 4–8 hours.

-

Quenching: Cool the mixture to room temperature. Carefully quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears, or by adding a small amount of ethanol.

-

Workup - Part 1 (Filtration): Filter the entire mixture through a pad of Celite® to remove the brown MnO₂ precipitate. Wash the filter cake thoroughly with hot water to ensure all the product salt is collected in the filtrate.

-

Workup - Part 2 (Precipitation): Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the filtrate by adding concentrated HCl dropwise while stirring. The target carboxylic acid will precipitate out of the solution as a solid. Continue adding acid until the pH is ~2.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts, and then dry it under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Expected Results & Characterization

| Parameter | Expected Value |

| Yield | 70–85% |

| Appearance | White to off-white solid |

| Melting Point | >250 °C (with decomposition) |

| ¹H NMR (DMSO-d₆) | δ ~13.5 (br s, 1H, COOH), 13.3 (br s, 1H, NH), 8.0 (s, 1H), 7.6 (s, 1H) |

| MS (ESI-) | m/z = 195.0 [M-H]⁻ |

Safety Precautions

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. All procedures should be carried out in solution and at controlled temperatures.

-

Potassium Permanganate: KMnO₄ is a strong oxidizer. Avoid contact with combustible materials. The reaction is highly exothermic and should be managed with care.

-

Acids and Bases: Concentrated acids and bases are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]

Mastering Amide Bond Formation with 6-Chloro-1H-indazole-4-carboxylic acid: An Application Guide

Introduction: Navigating the Synthesis of Indazole-Containing Amides

The formation of an amide bond is a fundamental and frequently utilized transformation in the synthesis of pharmaceuticals and bioactive molecules.[1][2] 6-Chloro-1H-indazole-4-carboxylic acid represents a valuable heterocyclic building block, with the indazole scaffold being a key feature in numerous therapeutic agents. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the successful amide coupling of this specific carboxylic acid. We will delve into the mechanistic underpinnings of various coupling strategies, offer field-proven experimental procedures, and address common challenges encountered during synthesis, work-up, and purification.

This document is designed for researchers, scientists, and drug development professionals, aiming to provide not just a set of instructions, but a deeper understanding of the "why" behind the "how," empowering you to troubleshoot and optimize your synthetic routes effectively.

Understanding the Substrate: this compound

Before embarking on an amide coupling reaction, a thorough understanding of the starting carboxylic acid is paramount.

Structural Features and Reactivity:

This compound possesses a unique combination of structural features that influence its reactivity:

-

Indazole Core: The bicyclic aromatic indazole system is relatively electron-rich, which can influence the acidity of the carboxylic acid proton and the nucleophilicity of the ring nitrogens.

-

Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 6-position can impact the overall electron density of the ring system and potentially the reactivity of the carboxylic acid.

-

Carboxylic Acid at the 4-Position: The position of the carboxylic acid group dictates its steric accessibility.

| Property | Value / Description | Source |

| Molecular Formula | C₈H₅ClN₂O₂ | N/A |

| Molecular Weight | 196.59 g/mol | [4][5] |

| Appearance | Typically a yellow to brown powder | [4] |

| Storage | Store at 0-8 °C, sealed in a dry environment | [4] |

The Heart of the Reaction: Choosing Your Coupling Reagent

The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process.[6] Therefore, activation of the carboxylic acid is necessary. The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of both the carboxylic acid and the amine, the potential for racemization (if applicable), and cost.[6]

Here, we compare three robust and widely used classes of coupling reagents suitable for this compound.

Uronium/Aminium Salts: The High-Efficiency Choice (HATU)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and low rates of epimerization.[6][7] It is particularly effective for challenging couplings, including those involving sterically hindered or electron-deficient amines.[3][6][8]

Mechanism of Action:

The reaction proceeds through the formation of a highly reactive OAt-active ester.[6][7][9] A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate attacks HATU, forming the OAt-ester and releasing tetramethylurea as a byproduct.[6][7] The amine then attacks this activated ester to yield the desired amide.[6][9]

// Nodes Carboxylic_Acid [label="R-COOH\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylate [label="R-COO⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HATU [label="HATU", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Ester [label="OAt-Active Ester", fillcolor="#FBBC05", fontcolor="#202124"]; TMU [label="Tetramethylurea\n(Byproduct)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Amine [label="R'-NH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="R-CONH-R'\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Carboxylic_Acid -> Carboxylate [label=" Deprotonation"]; Base -> Carboxylate [style=invis]; Carboxylate -> Active_Ester [label=" Attack on HATU"]; HATU -> Active_Ester [style=invis]; Active_Ester -> TMU [label=" Releases"]; Active_Ester -> Amide [label=" Nucleophilic Attack"]; Amine -> Amide [style=invis]; }

HATU-mediated amide coupling workflow.

Carbodiimides: The Classic and Cost-Effective Route (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), is a widely used and economical choice.[3][6] The water-solubility of the urea byproduct formed from EDC facilitates its removal during aqueous work-up.[6]

Mechanism of Action:

The carboxylic acid adds to EDC to form a highly reactive O-acylisourea intermediate.[6] This intermediate is prone to racemization and can rearrange to an inactive N-acylurea. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which is then attacked by the amine to form the amide.[6][10]

// Nodes Carboxylic_Acid [label="R-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_Acylisourea [label="O-Acylisourea\n(Reactive Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HOBt [label="HOBt", fillcolor="#FBBC05", fontcolor="#202124"]; HOBt_Ester [label="HOBt-Ester\n(Activated Ester)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'-NH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="R-CONH-R'", fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea_Byproduct [label="Urea Byproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Carboxylic_Acid -> O_Acylisourea [label=" + EDC"]; EDC -> O_Acylisourea [style=invis]; O_Acylisourea -> HOBt_Ester [label=" + HOBt"]; HOBt -> HOBt_Ester [style=invis]; HOBt_Ester -> Amide [label=" + Amine"]; Amine -> Amide [style=invis]; O_Acylisourea -> Urea_Byproduct [label=" releases"]; }

EDC/HOBt-mediated amide coupling workflow.